molecular formula C12H11NO3 B1669007 7-Hydroxy-2,3,4,5-tetrahydro-1H-benzofuro[2,3-c]azepin-1-one CAS No. 521937-07-5

7-Hydroxy-2,3,4,5-tetrahydro-1H-benzofuro[2,3-c]azepin-1-one

Cat. No. B1669007
CAS RN: 521937-07-5
M. Wt: 217.22 g/mol
InChI Key: AACFPJSJOWQNBN-UHFFFAOYSA-N
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Description

“7-Hydroxy-2,3,4,5-tetrahydro-1H-benzofuro[2,3-c]azepin-1-one”, also known as CID755673, is a compound with the empirical formula C12H11NO3 . It is a cell-permeable, potent, and selective inhibitor of all three protein kinase D (PKD) isoforms PKD1 (PKCμ), PKD2, and PKD3 (PKCν) .


Molecular Structure Analysis

The molecular weight of this compound is 217.22 . The InChI string representation is 1S/C12H11NO3/c14-7-3-4-10-9(6-7)8-2-1-5-13-12(15)11(8)16-10/h3-4,6,14H,1-2,5H2,(H,13,15) .


Physical And Chemical Properties Analysis

This compound is a white to tan powder . It is soluble in DMSO at a concentration of ≥15 mg/mL . It has a density of 1.3±0.1 g/cm3, a boiling point of 531.8±38.0 °C at 760 mmHg, and a flash point of 275.4±26.8 °C .

Scientific Research Applications

CID755673: Comprehensive Analysis of Scientific Research Applications

Stem Cell Research: CID755673 has been shown to maintain the undifferentiated state of mouse embryonic stem cells (ESCs) when used in combination with a mitogen-activated protein kinase kinase (MEK) inhibitor. This suggests its potential application in stem cell research, particularly in maintaining stem cell pluripotency and preventing differentiation .

Cancer Therapy: As a potent and selective inhibitor of protein kinase D (PKD), CID755673 has implications in cancer therapy. PKD plays a role in several cellular processes, including proliferation and survival, and its inhibition by compounds like CID755673 could be beneficial in cancer treatment strategies .

Drug Development: The structure-activity relationship analysis of CID755673 and its analogs provides valuable insights for the design and synthesis of new PKD inhibitors. This can lead to the development of more effective drugs for diseases where PKD is implicated .

Molecular Biology: CID755673’s role as a PKD inhibitor also extends to molecular biology research, where it can be used to study the function of PKD in various cellular processes and signaling pathways .

Neurological Disorders: Given that PKD is involved in neuronal signaling and function, CID755673 could have applications in the study and treatment of neurological disorders where PKD’s activity is dysregulated .

Cardiovascular Diseases: Protein kinase D is known to be involved in heart diseases; therefore, CID755673 might be used in cardiovascular research to understand the role of PKD in heart function and pathology .

Each of these fields presents unique opportunities for the application of CID755673 in scientific research. The compound’s ability to inhibit PKD positions it as a valuable tool for exploring various biological processes and potential therapeutic strategies.

Inhibition of protein kinase D by CID755673 promotes maintenance of the undifferentiated state of mouse ESCs Design, Synthesis, and Biological Evaluation of PKD Inhibitors Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy

properties

IUPAC Name

7-hydroxy-2,3,4,5-tetrahydro-[1]benzofuro[2,3-c]azepin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-7-3-4-10-9(6-7)8-2-1-5-13-12(15)11(8)16-10/h3-4,6,14H,1-2,5H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACFPJSJOWQNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)OC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353851
Record name CID755673
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-2,3,4,5-tetrahydro-1H-benzofuro[2,3-c]azepin-1-one

CAS RN

521937-07-5
Record name CID755673
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 521937-07-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-2,3,4,5-tetrahydro-1H-benzofuro[2,3-c]azepin-1-one
Reactant of Route 2
7-Hydroxy-2,3,4,5-tetrahydro-1H-benzofuro[2,3-c]azepin-1-one
Reactant of Route 3
7-Hydroxy-2,3,4,5-tetrahydro-1H-benzofuro[2,3-c]azepin-1-one
Reactant of Route 4
7-Hydroxy-2,3,4,5-tetrahydro-1H-benzofuro[2,3-c]azepin-1-one
Reactant of Route 5
7-Hydroxy-2,3,4,5-tetrahydro-1H-benzofuro[2,3-c]azepin-1-one
Reactant of Route 6
7-Hydroxy-2,3,4,5-tetrahydro-1H-benzofuro[2,3-c]azepin-1-one

Q & A

Q1: What is the primary target of CID755673?

A1: CID755673 is a potent and selective inhibitor of Protein Kinase D (PKD), specifically targeting the PKD1 isoform. [, , ]

Q2: How does CID755673 interact with PKD?

A2: While the precise mechanism of interaction remains to be fully elucidated, studies indicate that CID755673 acts as a non-ATP competitive inhibitor of PKD1. [] This suggests it binds to a site distinct from the ATP binding pocket.

Q3: What are the downstream consequences of PKD inhibition by CID755673?

A3: PKD inhibition by CID755673 has been shown to impact various cellular processes, including:

  • NF-κB activation: CID755673 attenuates the activation of the transcription factor NF-κB, a key regulator of inflammation and cell death, in pancreatic acinar cells. This effect has been linked to the reduced severity of pancreatitis in experimental models. [, ]
  • Cell Death Pathways: CID755673 promotes apoptosis and attenuates necrosis in pancreatic acinar cells under pathological conditions. This suggests a potential role in regulating cell fate decisions. []
  • Histone Deacetylase 5 (HDAC5) Localization: CID755673 blocks phorbol ester-induced nuclear exclusion of HDAC5, a process known to be regulated by PKD1. []
  • Golgi Apparatus Function: CID755673 disrupts PKD1-mediated processes in the Golgi apparatus, including vesicular stomatitis virus glycoprotein transport and Golgi fragmentation. []
  • Angiogenesis: Research suggests that CID755673 might affect angiogenesis, the formation of new blood vessels, potentially through the VEGF pathway. []

Q4: What is the molecular formula and weight of CID755673?

A4: CID755673 has the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol.

Q5: Is there any available spectroscopic data for CID755673?

A5: While the provided abstracts do not include detailed spectroscopic data, structural characterization likely involves techniques like NMR and mass spectrometry.

Q6: What is known about the stability and compatibility of CID755673 under various conditions?

A6: Information on the compound's stability and compatibility under different conditions (temperature, pH, solvents) is limited in the provided abstracts. This information is crucial for determining appropriate storage conditions and formulation strategies.

Q7: How do structural modifications of CID755673 affect its potency and selectivity?

A8: Research indicates that modifications to the aromatic core of CID755673 can significantly influence its potency while retaining selectivity for PKD. For instance, analogs like kb-NB142-70 demonstrate enhanced potency compared to the parent compound. [, ]

Q8: What structural features are essential for the inhibitory activity of CID755673?

A8: Identifying the pharmacophore, the essential structural features responsible for activity, requires further SAR studies. These studies would involve synthesizing and evaluating analogs with systematic modifications to different parts of the CID755673 molecule.

Q9: What cell-based assays have been used to study the activity of CID755673?

A9: Researchers have employed various cell-based assays to evaluate the effects of CID755673, including:

  • Proliferation assays: To assess the impact of CID755673 on the growth of cancer cells. [, , ]
  • Migration and invasion assays: To determine the role of PKD in cell motility and invasiveness. [, , ]
  • NF-κB activation assays: To measure the inhibitory effects on NF-κB signaling. [, ]
  • Apoptosis and necrosis assays: To investigate the role of PKD in cell death pathways. []

Q10: What animal models have been used to study the effects of CID755673?

A10: CID755673 has been investigated in several animal models, including:

  • Rat models of pancreatitis: To evaluate its therapeutic potential in acute pancreatitis. [, ]
  • Diabetic db/db mice: To study its effects on cardiac function in the context of type 2 diabetes. [, , ]
  • Rat models of myocardial infarction: To assess its impact on angiogenesis and cardiac function after heart attack. []
  • Mouse models of breast cancer: To investigate the role of the LPA-PKD axis in tumor progression. []

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